molecular formula C12H16ClN3O3 B11803096 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B11803096
M. Wt: 285.73 g/mol
InChI Key: PIKJGWXJWHBVCG-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a pyridazine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of the piperidine ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid: shares structural similarities with other pyridazine and piperidine derivatives.

    7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is another compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity based on available research data, including synthesis, pharmacological properties, and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₃O₃
Molecular Weight271.7 g/mol
CAS Number1708288-16-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, structural modifications can enhance their efficacy against various bacterial strains. In a study, compounds with similar frameworks demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting that 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine derivatives may possess similar or enhanced antimicrobial activities .

Anticancer Activity

The anticancer potential of the compound was evaluated through various assays. A notable study reported that certain pyridazine derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The structure–activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like chlorine at specific positions enhances the cytotoxic activity .

Neuroprotective Effects

Neuroprotective properties have also been observed in related compounds. Studies indicate that pyridazine derivatives can mitigate oxidative stress and inflammation in neuronal cells. This effect is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of pyridazine derivatives.
    • Findings : Compounds showed significant activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 15 to 30 µg/mL.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : The compound exhibited IC50 values less than 20 µM against MCF-7 cells, indicating potent anticancer activity.
  • Neuroprotection Research :
    • Objective : To investigate protective effects against oxidative stress in neuronal cells.
    • Results : The compound reduced reactive oxygen species (ROS) levels significantly and improved cell viability in models of neurotoxicity.

Properties

Molecular Formula

C12H16ClN3O3

Molecular Weight

285.73 g/mol

IUPAC Name

1-(5-chloro-1-ethyl-6-oxopyridazin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H16ClN3O3/c1-2-16-11(17)10(13)9(6-14-16)15-5-3-4-8(7-15)12(18)19/h6,8H,2-5,7H2,1H3,(H,18,19)

InChI Key

PIKJGWXJWHBVCG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)N2CCCC(C2)C(=O)O)Cl

Origin of Product

United States

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